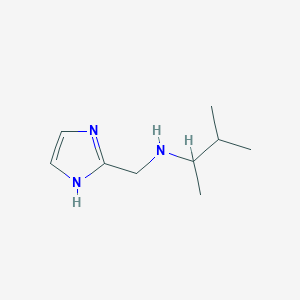![molecular formula C16H29NO4 B13270801 1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13270801.png)
1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound characterized by its unique cyclic structure and functional groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves multiple steps of organic reactionsThe reaction conditions may vary, but common reagents include di-tert-butyl dicarbonate for Boc protection and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is widely used in scientific research due to its versatility. It is employed in:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of biochemical pathways and as a precursor for biologically active compounds.
Medicine: For the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions. The pathways involved include silylation, methanolysis, and decarboxylation .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and cyclohexane derivatives. For example:
1-(Boc-amino)cyclopropanecarboxylic acid: Used in the synthesis of therapeutic agents.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Another Boc-protected compound with similar applications.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and organic chemistry.
1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid stands out due to its specific structure and the presence of the isopropyl group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H29NO4/c1-10(2)12-8-7-11(3)9-16(12,13(18)19)17-14(20)21-15(4,5)6/h10-12H,7-9H2,1-6H3,(H,17,20)(H,18,19) |
InChI Key |
XCBNDIDHVSKJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(C(=O)O)NC(=O)OC(C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13270720.png)
![4-[(2-Methylcyclopentyl)amino]butan-2-ol](/img/structure/B13270722.png)
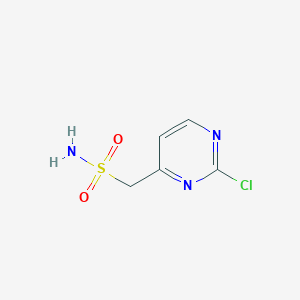
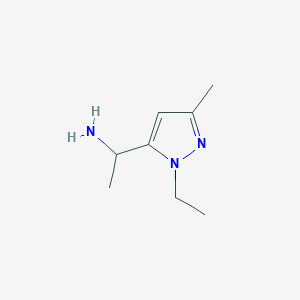
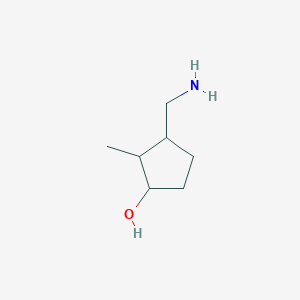
amine](/img/structure/B13270741.png)
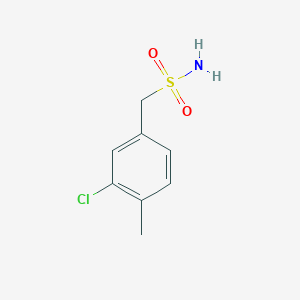
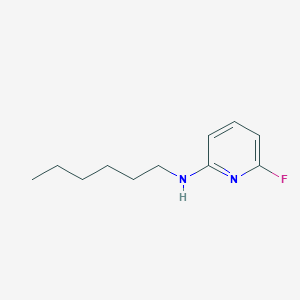


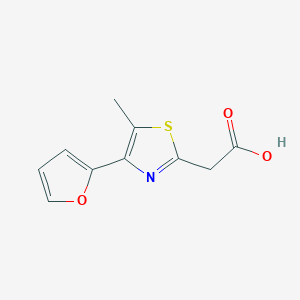
![4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol](/img/structure/B13270780.png)
![6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13270786.png)
